4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
Description
4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a tetrahydroquinoline derivative characterized by a fluorophenyl substituent at the 4-position and a pyridin-3-ylamino-methyl group at the 3-position. The compound’s core structure combines a partially saturated bicyclic quinolinone framework, which is often associated with diverse biological activities, including kinase inhibition and antimicrobial properties . The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the pyridinylamino moiety may facilitate hydrogen bonding interactions with biological targets .
Properties
CAS No. |
476483-06-4 |
|---|---|
Molecular Formula |
C22H22FN3O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-3-[(pyridin-3-ylamino)methyl]-4,6,7,8-tetrahydro-1H-quinolin-5-one |
InChI |
InChI=1S/C22H22FN3O/c1-14-18(13-25-17-4-3-11-24-12-17)21(15-7-9-16(23)10-8-15)22-19(26-14)5-2-6-20(22)27/h3-4,7-12,21,25-26H,2,5-6,13H2,1H3 |
InChI Key |
HGBPGPZOUBVYDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)F)CNC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction
The tetrahydroquinolin-5(1H)-one core is typically synthesized via:
Pyridinylaminomethyl Functionalization
The 3-((pyridin-3-ylamino)methyl) side chain is added through:
-
Mannich reaction : Three-component coupling of amine, aldehyde, and ketone.
-
Reductive amination : Condensation of pyridin-3-amine with aldehyde intermediates followed by reduction.
Detailed Synthetic Routes
Route 1: Sequential Annulation and Functionalization
Step 1: Synthesis of 2-Methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one
-
Reagents : Cyclohexanone, ethyl acetoacetate, ammonium acetate.
-
Conditions : Acetic acid, reflux (120°C, 12 h).
Step 2: 4-Fluorophenyl Incorporation via Suzuki Coupling
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Reagents : 4-Bromo-2-methyltetrahydroquinolin-5-one, 4-fluorophenylboronic acid.
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Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃.
-
Conditions : DME/H₂O (3:1), 80°C, 8 h.
Step 3: Mannich Reaction for Side Chain Installation
-
Reagents : 4-(4-Fluorophenyl)-2-methyltetrahydroquinolin-5-one, pyridin-3-amine, formaldehyde.
-
Conditions : EtOH, 60°C, 6 h.
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | Cyclohexanone, NH₄OAc, AcOH | 70 |
| 2 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 65 |
| 3 | Mannich Reaction | Pyridin-3-amine, HCHO, EtOH | 58 |
Route 2: One-Pot Tandem Methodology
Procedure :
-
In situ generation of α,β-unsaturated ketone from 4-fluorophenylacetone and DMF-DMA.
-
aza-Michael addition with pyridin-3-amine.
-
Intramolecular cyclization catalyzed by FeCl₃·6H₂O.
Conditions :
Advantages : Reduced purification steps; improved atom economy.
Critical Reaction Optimization
Fluorophenyl Group Positioning
Side Chain Stability
-
Protection Strategies : Boc-protected pyridin-3-amine prevents unwanted side reactions during Mannich steps.
-
Reductive Amination : NaBH(OAc)₃ gives superior selectivity over NaBH₄ (reduced over-reduction).
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 5.1 Hz, 1H, pyridine-H), 7.45–7.38 (m, 2H, Ar-F), 4.21 (s, 2H, CH₂NH), 2.91 (s, 3H, CH₃).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Key Observations :
- Fluorophenyl vs. Methoxyphenyl : The target compound’s 4-fluorophenyl group likely improves metabolic stability and target binding compared to the methoxyphenyl analog in , which may exhibit higher aqueous solubility due to the polar methoxy group.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, including cyclization, fluorophenyl incorporation, and pyridinylamino-methyl functionalization. Key steps include:
- Cyclization of the tetrahydroquinolinone core : Refluxing in ethanol or dimethylformamide (DMF) under nitrogen atmosphere, with controlled pH (6–8) to prevent side reactions .
- Introduction of the 4-fluorophenyl group : Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis, requiring anhydrous conditions and temperatures of 80–100°C .
- Functionalization with pyridin-3-ylamino-methyl : Mannich-type reactions using formaldehyde and pyridin-3-amine, optimized at 60–70°C in dichloromethane .
Critical Parameters : Solvent polarity, catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and stoichiometric control of reagents to minimize byproducts .
Basic: How is the molecular structure confirmed experimentally?
Methodological Answer:
Structural confirmation employs:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–C = 1.50–1.54 Å) and dihedral angles, confirming the tetrahydroquinolinone scaffold and fluorophenyl orientation .
- Spectroscopic Analysis :
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated within 0.001 Da accuracy) .
Basic: What preliminary biological screening methods are recommended?
Methodological Answer:
Initial bioactivity screening includes:
- In vitro antiviral assays : Measure IC₅₀ values against RNA/DNA viruses using plaque reduction or cytopathic effect (CPE) inhibition .
- Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess selectivity indices .
Key Controls : Include positive controls (e.g., acyclovir for antivirals) and solvent-only blanks to rule out assay interference .
Advanced: How can computational chemistry enhance derivative design?
Methodological Answer:
Integrated computational workflows improve derivative design:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity to biological targets (e.g., viral proteases) .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein active sites (e.g., HIV-1 reverse transcriptase) to optimize substituent positioning .
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .
Validation : Cross-check computational predictions with experimental IC₅₀ values and crystallographic binding poses .
Advanced: How to resolve discrepancies in bioactivity data across studies?
Methodological Answer:
Discrepancies arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. Vero cells), serum concentration, or incubation time .
- Compound Purity : Impurities >5% (e.g., unreacted intermediates) skew results; validate via HPLC (≥95% purity) .
- Structural Analogues : Minor substituent changes (e.g., chloro vs. trifluoromethyl groups) drastically alter activity .
Resolution Strategies : - Reproduce assays under standardized protocols (e.g., CLSI guidelines for antimicrobials) .
- Conduct meta-analyses comparing logD, pKa, and steric parameters across analogues .
Advanced: What are hypothesized mechanisms of action, and how to validate them?
Methodological Answer:
Proposed mechanisms include:
- Enzyme Inhibition : Competitive inhibition of viral polymerases or bacterial dihydrofolate reductase (DHFR) via pyridinylamino-methyl binding .
- Receptor Antagonism : Fluorophenyl groups may block ATP-binding pockets in kinases (e.g., EGFR) .
Validation Methods : - Enzyme Kinetics : Measure Km/Vmax shifts in presence of the compound .
- Crystallography : Co-crystallize with target proteins (e.g., HIV-1 protease) to visualize binding modes .
- Gene Knockdown : siRNA silencing of suspected targets (e.g., viral NS5B) to confirm activity loss .
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
Yield optimization requires:
- Catalyst Screening : Test Pd/C, Pd(OAc)₂, or NiCl₂ for coupling steps; Pd(PPh₃)₄ often gives >80% yields .
- Solvent Selection : Use DMF for high-polarity intermediates or THF for sterically hindered reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .
Troubleshooting : Monitor reaction progress via TLC/GC-MS to isolate intermediates before side reactions dominate .
Advanced: What analytical techniques detect degradation products under varying storage conditions?
Methodological Answer:
Stability studies employ:
- Forced Degradation : Expose to heat (60°C), UV light, or acidic/basic conditions (pH 2–12) .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed amides or oxidized pyridines) with m/z shifts .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; quantify parent compound loss via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
